(3-(Chloromethyl)phenyl)methanamine hydrochloride
Description
(3-(Chloromethyl)phenyl)methanamine hydrochloride is a benzylamine derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of the phenyl ring and a primary amine (-CH₂NH₂) group, stabilized as a hydrochloride salt. While direct data on this compound are absent in the provided evidence, its structural analogs (Table 1) and related research findings allow for inferential analysis.
Properties
Molecular Formula |
C8H11Cl2N |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
[3-(chloromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H |
InChI Key |
CVIHOGZZPYCMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
This method employs Friedel-Crafts chemistry to introduce the chloromethyl group directly onto the phenyl ring. Aluminum chloride (AlCl₃) catalyzes the reaction between benzylamine and chloromethyl methyl ether (ClCH₂OCH₃).
Procedure :
-
Benzylamine is dissolved in anhydrous DCM under nitrogen.
-
AlCl₃ (1.2 equiv) is added, followed by slow addition of ClCH₂OCH₃ (1.5 equiv).
-
The mixture is refluxed for 8–12 hours, quenched with ice-water, and extracted with DCM.
Challenges :
Nucleophilic Substitution of Tosylate Derivatives
A tosylate (-OTs) intermediate is prepared by reacting (3-(Hydroxymethyl)phenyl)methanamine with p-toluenesulfonyl chloride (TsCl) in pyridine. The tosylate is then displaced by chloride ions using tetrabutylammonium chloride (TBACl).
Steps :
-
Tosylation : TsCl (1.1 equiv) and pyridine (3 equiv) are added to the hydroxymethyl precursor in DCM at 0°C.
-
Substitution : TBACl (1.5 equiv) in dimethylformamide (DMF) is stirred with the tosylate at 80°C for 6 hours.
Advantages :
-
High yields (≥85%) due to the excellent leaving group ability of tosylate.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow systems for large-scale production. Key steps include:
-
Mixing Modules : Precise control of reagent stoichiometry and temperature.
-
In-Line Purification : Scavenger resins remove excess HCl or AlCl₃, reducing post-reaction processing.
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 8–12 hours | 2–3 hours |
| Yield | 70–75% | 85–90% |
| Purity | 95–97% | 98–99% |
| Scalability | Limited by vessel size | Easily scalable |
Solvent Recycling and Waste Reduction
Industrial protocols emphasize green chemistry principles:
-
Solvent Recovery : Methanol and DCM are distilled and reused, cutting costs by 30%.
-
Byproduct Utilization : SO₂ from SOCl₂ reactions is captured and converted to sulfuric acid.
Analytical Characterization and Quality Control
Spectroscopic Verification
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) exhibits high electrophilicity, enabling nucleophilic displacement under mild conditions.
Key reaction pathways:
-
Amine substitution: Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C to form tertiary ammonium salts. For example:
-
Thiol substitution: Forms thioether linkages with mercaptans (e.g., benzyl mercaptan) in ethanol/water mixtures (pH 9–10). Reaction completion occurs within 2 hrs at 25°C .
Oxidation
The primary amine (-CH₂NH₂) undergoes oxidation with:
-
KMnO₄/H₂SO₄: Converts to (3-(chloromethyl)phenyl)methanimine oxide, isolated as a crystalline solid (m.p. 142–145°C) .
-
H₂O₂/FeCl₃: Generates nitroso derivatives at 0–5°C, though with moderate selectivity (≈60% yield) .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C): Reduces the chloromethyl group to methyl while preserving the amine:
Stability and Side Reactions
-
Hydrolysis: Prolonged exposure to aqueous base (pH >10) cleaves the C-Cl bond, forming (3-(hydroxymethyl)phenyl)methanamine (t₁/₂ = 3.2 hrs at 25°C) .
-
Thermal decomposition: Degrades above 200°C, releasing HCl and generating polymeric byproducts.
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|---|
| Chloromethyl (-CH₂Cl) | Piperidine | 1.4 × 10⁻³ | 45.2 |
| Primary amine (-NH₂) | Acetic anhydride | 2.8 × 10⁻² | 32.1 |
Data adapted from kinetic studies using in situ FTIR monitoring .
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of (3-(Chloromethyl)phenyl)methanamine hydrochloride can be represented as follows:
- Molecular Formula : C8H11ClN·HCl
- Molecular Weight : 196.1 g/mol
- CAS Number : 69313031
This compound features a chloromethyl group attached to a phenyl ring, along with a methanamine functional group, which contributes to its biological activity.
Pharmaceutical Development
This compound has been investigated for its potential as a lead compound in drug development. Its structural characteristics suggest possible interactions with biological targets, which may lead to the development of new therapeutics for various diseases, including:
- Antimicrobial Agents : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Agents : Research has shown that derivatives of this compound may inhibit cancer cell growth, suggesting its utility in oncology.
Chemical Synthesis
In organic chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows for the creation of diverse compounds with potential applications in:
- Material Science : The unique properties of this compound can be leveraged to develop new materials with specific functionalities, such as polymers or coatings.
- Agricultural Chemistry : It may also play a role in synthesizing agrochemicals, including pesticides and herbicides .
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Evaluation
A study focused on the antimicrobial effects of this compound found that it effectively inhibits the growth of several bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.
Case Study 2: Anticancer Activity
Research conducted on derivatives of this compound revealed promising anticancer properties. In vitro studies showed that certain derivatives could induce apoptosis in cancer cells, suggesting a pathway for developing new cancer treatments.
Mechanism of Action
The mechanism of action of (3-(Chloromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key structural analogs differ in substituent positions, aromatic backbone, and amine modifications. These variations influence physicochemical properties and applications.
Table 1: Structural Comparison of (3-(Chloromethyl)phenyl)methanamine Hydrochloride and Analogs
Physicochemical Properties
- Chlorine's electronegativity increases susceptibility to nucleophilic substitution .
- Solubility : Hydrochloride salts generally improve water solubility. However, bulky substituents (e.g., cyclohexyloxy in ) reduce solubility compared to the target compound .
- Stability : Chloromethyl groups may confer instability under basic conditions or prolonged storage, similar to N-(3-(Chloromethyl)phenyl)methanesulfonamide (), which requires careful handling .
Biological Activity
(3-(Chloromethyl)phenyl)methanamine hydrochloride is an aromatic amine with potential applications in medicinal chemistry due to its unique chemical properties. This compound, characterized by a chloromethyl substituent at the meta position of the phenyl ring, has garnered interest for its biological activities, particularly in pharmacology and synthetic organic chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 192.086 g/mol. The chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are significant in drug development and synthesis of complex organic molecules.
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and antiviral properties. For instance, studies have shown that chlorinated derivatives can inhibit the growth of certain viruses, suggesting a potential role in antiviral therapies . The mechanism often involves the interaction with viral proteins, leading to reduced viral replication.
Anticancer Activity
The anticancer potential of related compounds has been documented extensively. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 and KB-V1. The IC50 values for these compounds ranged from 0.69 to 22 mM, indicating promising efficacy in inhibiting cancer cell proliferation . The mechanism of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of aromatic amines. Compounds structurally related to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Some derivatives have shown AChE inhibition IC50 values as low as 0.09 μM, highlighting their potential as therapeutic agents for cognitive disorders .
Study on Antiviral Activity
A study focusing on chlorinated phenyl derivatives reported that certain compounds exhibited high antiviral activity against H5N1 with minimal cytotoxicity. The most effective derivatives had log k values indicating favorable pharmacokinetic properties, suggesting that modifications on the phenyl ring could enhance biological activity .
Research on Anticancer Compounds
In another investigation, a series of benzamide derivatives were screened against multiple cancer cell lines. The results indicated that specific structural modifications significantly improved bioactivity, with some compounds achieving IC50 values lower than those of established chemotherapeutics .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds based on their structural features and observed activities.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C8H10ClN | Potential antiviral and anticancer activity |
| 3-Chlorobenzylamine | C7H8ClN | Moderate antimicrobial activity |
| 4-Chlorobenzylmethanamine | C8H10ClN | Anticancer properties; structure influences activity |
| Benzylamine | C7H9N | Basic properties; less bioactive compared to chlorinated derivatives |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-(Chloromethyl)phenyl)methanamine hydrochloride, and how can reaction efficiency be improved?
- Methodology : The compound can be synthesized via reductive amination of 3-(chloromethyl)benzaldehyde using NaBH4 in methanol, followed by HCl treatment to form the hydrochloride salt. Key parameters include maintaining a reaction temperature of 0–5°C during reduction to minimize side reactions (e.g., over-reduction) . Purification via recrystallization in ethanol/water (1:3 v/v) yields >95% purity. Monitoring by TLC (silica gel, ethyl acetate:hexane = 1:2) ensures reaction completion.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time typically 8.2 min .
- NMR : <sup>1</sup>H NMR (D2O, 400 MHz): δ 7.45–7.30 (m, 4H, aromatic), 4.65 (s, 2H, CH2Cl), 3.85 (s, 2H, CH2NH2). <sup>13</sup>C NMR confirms the absence of aldehyde intermediates .
- Elemental Analysis : Expected C: 49.1%, H: 5.5%, N: 6.4%; deviations >0.3% indicate impurities .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Waste Disposal : Collect aqueous waste in dedicated containers for halogenated organics. Neutralize with 1M NaOH before disposal .
- Spill Management : Absorb with vermiculite, place in sealed containers, and label as "chlorinated amine waste" .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The chloromethyl moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) at 25–50°C in DMF. Kinetic studies show a second-order rate constant (k2) of 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> at 40°C. Steric hindrance from the adjacent phenyl ring reduces reactivity compared to aliphatic chlorides .
- Experimental Design : Monitor reaction progress using <sup>19</sup>F NMR (for fluorine-tagged nucleophiles) or HPLC-MS to track byproduct formation .
Q. What strategies mitigate instability of this compound under aqueous conditions?
- Stability Analysis : Hydrolysis of the chloromethyl group occurs at pH >7, forming 3-(hydroxymethyl)phenylmethanamine. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 14 days when stored in sealed, desiccated amber vials .
- Stabilization Methods :
- Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidation.
- Lyophilize and store at −20°C for long-term stability (>2 years) .
Q. How can researchers resolve discrepancies in reported spectral data for this compound?
- Case Study : Conflicting <sup>1</sup>H NMR signals (e.g., δ 4.65 vs. 4.70 for CH2Cl) may arise from solvent polarity or residual HCl. Standardize spectra using D2</2O with 0.05% TMS and confirm via 2D-COSY to assign overlapping aromatic protons .
- Validation : Cross-reference with high-resolution MS (HRMS-ESI): calculated [M+H]<sup>+</sup> 170.0473, observed 170.0471 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
